1-(4-Fluoro-2-methylphenyl)piperidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with piperidine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe) . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitro-phenyl)-piperidin-4-one: This compound has a nitro group instead of a methyl group, which may affect its reactivity and biological activity.
1-(2-Furylmethyl)piperidin-4-one: The presence of a furyl group instead of a fluoro group can lead to different chemical properties and applications.
1-[(2-Methylphenyl)carbonyl]piperidin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQOZJYZVXWJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640883 |
Source
|
Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-77-6 |
Source
|
Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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